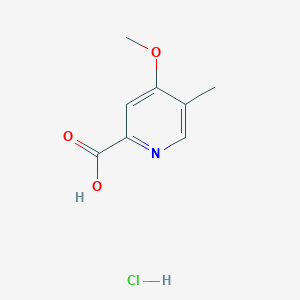
4-甲氧基-5-甲基吡啶-2-羧酸盐酸盐
描述
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is a chemical compound with the empirical formula C8H10ClNO3 and a molecular weight of 203.62 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound isCOC1=CC(C(O)=O)=NC=C1C.Cl . This notation provides a way to represent the structure of the chemical using ASCII strings. Chemical Reactions Analysis
While specific chemical reactions involving 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride are not detailed in the search results, it’s important to note that pyridine derivatives are often involved in various types of chemical reactions. For instance, they can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .科学研究应用
合成和化学性质
- 合成路线开发: 已经开发了一种有效实用的合成路线,用于制备与4-甲氧基-5-甲基吡啶-2-羧酸盐酸盐相关的5-溴-2-甲氧基-6-甲基氨基吡啶-3-羧酸的关键中间体。该过程涉及特定吡啶化合物的区域选择性转化,并突出了产率和选择性的改进(Horikawa, Hirokawa, & Kato, 2001)。
- 高效合成方法: 存在一种与4-甲氧基-5-甲基吡啶-2-羧酸盐酸盐密切相关的化合物的高效合成方法。该合成涉及使用不同的起始材料和条件,以在生产所需的吡啶衍生物时实现高选择性和产率(Hirokawa, Horikawa, & Kato, 2000)。
- 构建胃酸抑制化合物的基础: 已确定与4-甲氧基-5-甲基吡啶-2-羧酸盐酸盐相关的4-甲氧基-2,3,5-三甲基吡啶作为制备胃酸抑制化合物的重要构建块。这一发现强调了这些吡啶衍生物在医药应用中的潜在价值(Mittelbach et al., 1988)。
药物研究
- 相关化合物的药理性质: 已研究了磷酸二酯酶5型抑制剂的药理性质,其中包括结构类似于4-甲氧基-5-甲基吡啶-2-羧酸盐酸盐的吡啶衍生物。这些研究为这些化合物在医疗治疗中的潜在治疗用途提供了见解(Mochida et al., 2002)。
安全和危害
生化分析
Biochemical Properties
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, depending on the specific enzyme involved. For instance, it may interact with oxidoreductases, which are enzymes that catalyze oxidation-reduction reactions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces, which influence the compound’s reactivity and stability in biochemical assays .
Cellular Effects
The effects of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride on cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Additionally, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride exerts its effects through various mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activity. This binding may involve interactions with amino acid residues within the enzyme’s active site, leading to conformational changes that affect enzyme function. Additionally, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light. Over extended periods, it may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can have sustained effects on cellular function, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride in animal models vary with different dosages. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing toxicity .
Metabolic Pathways
4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of organic substances. This compound may also interact with cofactors like nicotinamide adenine dinucleotide (NADH) or flavin adenine dinucleotide (FAD), influencing metabolic flux and the levels of specific metabolites. These interactions play a crucial role in determining the compound’s bioavailability and overall metabolic impact .
Transport and Distribution
Within cells and tissues, 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization. For example, it can be transported across cell membranes via solute carrier (SLC) transporters, which are integral membrane proteins involved in the transport of a wide range of substrates. The distribution of this compound within different cellular compartments can affect its biological activity and efficacy .
Subcellular Localization
The subcellular localization of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. Targeting signals or post-translational modifications can influence its localization, ensuring that it reaches the appropriate site of action. The subcellular distribution of 4-Methoxy-5-methylpyridine-2-carboxylic acid hydrochloride can impact its interactions with other biomolecules and its overall biological effects .
属性
IUPAC Name |
4-methoxy-5-methylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-4-9-6(8(10)11)3-7(5)12-2;/h3-4H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHTYZBKSADJKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1OC)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1376367-30-4 | |
| Record name | 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






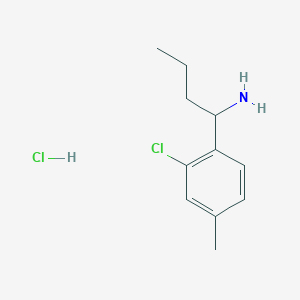
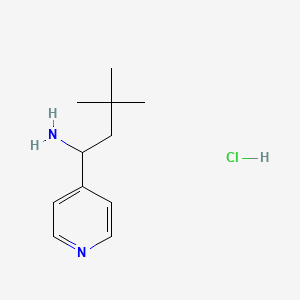

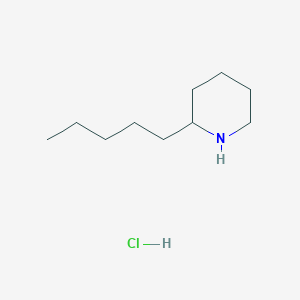
![2',3'-Dichloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B1432932.png)
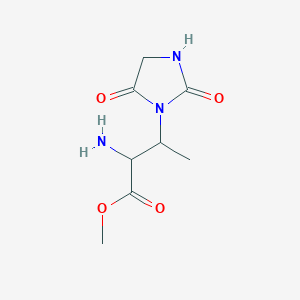
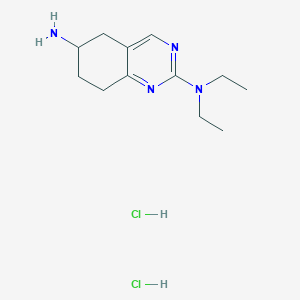

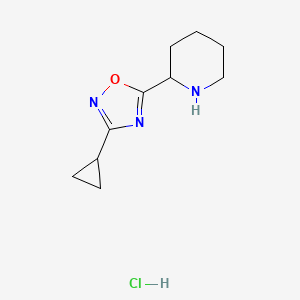
![[4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1432937.png)
![(2R)-2-[(E)-3-[2-[3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-1-(3,4-dihydroxyphenyl)-3-oxoprop-1-en-2-yl]-3,4-dihydroxyphenyl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1432938.png)